molecular formula C12H12ClN B130142 1-(3-Chlorophenyl)cyclopentanecarbonitrile CAS No. 143328-16-9

1-(3-Chlorophenyl)cyclopentanecarbonitrile

Cat. No.: B130142
CAS No.: 143328-16-9
M. Wt: 205.68 g/mol
InChI Key: VAJLOPYWHOVXCC-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)cyclopentanecarbonitrile is a chemical compound with the molecular formula C12H12ClN. It is characterized by a cyclopentane ring substituted with a 3-chlorophenyl group and a nitrile group. This compound is used in various research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)cyclopentanecarbonitrile typically involves the reaction of 3-chlorobenzyl chloride with cyclopentanone in the presence of a base, followed by the addition of a cyanide source to introduce the nitrile group. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sodium or potassium cyanide.

Chemical Reactions Analysis

1-(3-Chlorophenyl)cyclopentanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Scientific Research Applications

1-(3-Chlorophenyl)cyclopentanecarbonitrile is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: Researchers use it to study the effects of nitrile-containing compounds on biological systems.

    Medicine: It is investigated for its potential pharmacological properties, including its effects on specific biological targets.

    Industry: This compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)cyclopentanecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The chlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function .

Comparison with Similar Compounds

1-(3-Chlorophenyl)cyclopentanecarbonitrile can be compared with similar compounds such as:

    1-(3-Chlorophenyl)cyclopropanecarbonitrile: This compound has a cyclopropane ring instead of a cyclopentane ring, leading to different chemical reactivity and biological activity.

    1-(3-Chlorophenyl)cyclobutanecarbonitrile: The cyclobutane ring in this compound results in distinct steric and electronic properties compared to the cyclopentane ring.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(3-chlorophenyl)cyclopentane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN/c13-11-5-3-4-10(8-11)12(9-14)6-1-2-7-12/h3-5,8H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJLOPYWHOVXCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60577809
Record name 1-(3-Chlorophenyl)cyclopentane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143328-16-9
Record name 1-(3-Chlorophenyl)cyclopentane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-(3-Chlorophenyl)cyclopentanecarbonitrile (494) was synthesized from 2-(3-chlorophenyl)acetonitrile (493) and 1,4-dibromobutane following the procedure described for 1-(4-trifluoromethyl-phenyl)-cyclopentanecarbonitrile (237).
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